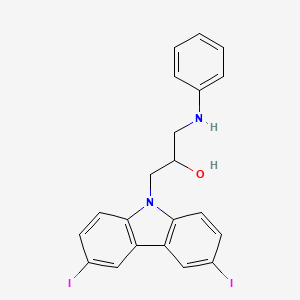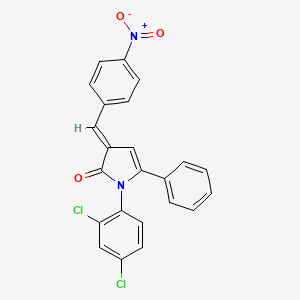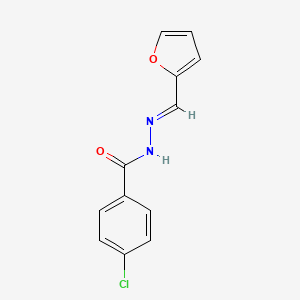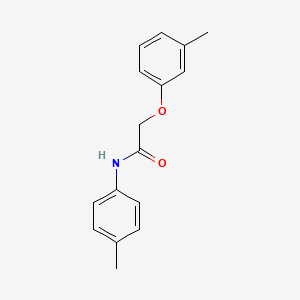
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol is a synthetic organic compound that features a carbazole core substituted with iodine atoms at the 3 and 6 positions, and a phenylamino group attached to a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol typically involves the following steps:
Iodination of Carbazole: The carbazole core is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of the Propanol Side Chain: The iodinated carbazole is then reacted with an appropriate alkylating agent to introduce the propanol side chain.
Attachment of the Phenylamino Group: The final step involves the reaction of the intermediate with aniline or a substituted aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the carbazole core.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated carbazole derivatives.
Substitution: Functionalized carbazole derivatives with various substituents replacing the iodine atoms.
Scientific Research Applications
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol depends on its application:
In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs and OPVs.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved would depend on the specific disease being targeted.
Comparison with Similar Compounds
Similar Compounds
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with bromine atoms instead of iodine.
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with chlorine atoms instead of iodine.
1-(3,6-difluoro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol is unique due to the presence of iodine atoms, which can significantly influence its electronic properties and reactivity
Properties
Molecular Formula |
C21H18I2N2O |
|---|---|
Molecular Weight |
568.2 g/mol |
IUPAC Name |
1-anilino-3-(3,6-diiodocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H18I2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 |
InChI Key |
FSPFFTPOBIANFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11696146.png)

![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)

![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696162.png)
![Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate](/img/structure/B11696163.png)
![3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11696167.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696184.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696185.png)

![4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11696205.png)
![2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B11696219.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11696221.png)
![ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate](/img/structure/B11696223.png)
